molecular formula C16H22N2O4S B3290796 N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzenesulfonamide CAS No. 868143-22-0

N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzenesulfonamide

Cat. No. B3290796
CAS RN: 868143-22-0
M. Wt: 338.4 g/mol
InChI Key: WVCDGNRUWYCXMT-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CES or NCDMNS and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzenesulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antibacterial properties by inhibiting the growth of bacterial cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to have antibacterial properties by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is that this compound is relatively easy to synthesize using different methods. This compound is also stable under normal laboratory conditions. However, one of the limitations is that this compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzenesulfonamide. One of the future directions is to further investigate the mechanism of action of this compound. This can help to identify potential targets for the development of new drugs. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This can help to determine the efficacy and safety of this compound as a drug candidate. Finally, future research can focus on the development of new methods for the synthesis of this compound, which can improve its yield and purity.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzenesulfonamide has been the subject of scientific research due to its potential applications in various fields. One of the potential applications of this compound is as a drug candidate for the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as an antibacterial agent.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,3-dimethyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-12-13(2)16(9-8-15(12)18(19)20)23(21,22)17-11-10-14-6-4-3-5-7-14/h6,8-9,17H,3-5,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCDGNRUWYCXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCCC2=CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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